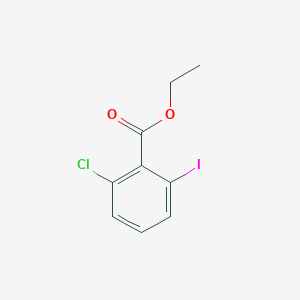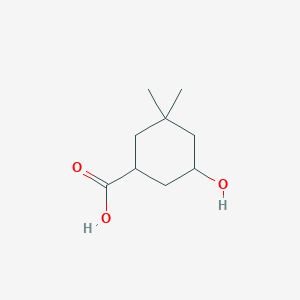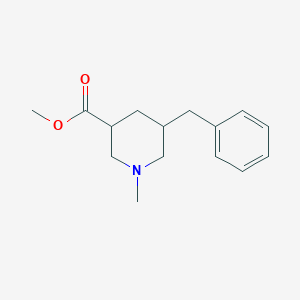
Ethyl 2-chloro-6-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-6-iodobenzoate is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with chlorine and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 2-chlorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 6-position of the benzene ring.
Another method involves the esterification of 2-chloro-6-iodobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by the ethoxy group from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2-chlorobenzoate or ethyl 6-iodobenzoate, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Products include ethyl 2-amino-6-iodobenzoate or ethyl 2-chloro-6-thiobenzoate.
Reduction: Products include ethyl 2-chlorobenzoate or ethyl 6-iodobenzoate.
Oxidation: Products include 2-chloro-6-iodobenzoic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-6-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-6-iodobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-6-iodobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2-chlorobenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Ethyl 2-iodobenzoate: Lacks the chlorine atom, which can affect its reactivity and binding properties.
Ethyl 2-bromo-6-iodobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.
The unique combination of chlorine and iodine atoms in this compound provides distinct reactivity and binding characteristics, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C9H8ClIO2 |
|---|---|
Molekulargewicht |
310.51 g/mol |
IUPAC-Name |
ethyl 2-chloro-6-iodobenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |
InChI-Schlüssel |
QQBBYUPICPBRQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC=C1I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13089994.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)





![5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13090029.png)
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)

![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
